molecular formula C18H27BrN2O2 B12443354 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-84-0

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12443354
CAS No.: 887587-84-0
M. Wt: 383.3 g/mol
InChI Key: QBBQETBNQZYULA-UHFFFAOYSA-N
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Description

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. The compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is studied. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine: This compound has a similar structure but with the bromine atom at a different position on the benzyl group.

    1-Boc-2-[(4-chloro-benzylamino)-methyl]-piperidine: This compound has a chlorine atom instead of a bromine atom on the benzyl group.

    1-Boc-2-[(4-methyl-benzylamino)-methyl]-piperidine: This compound has a methyl group instead of a bromine atom on the benzyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity.

Properties

CAS No.

887587-84-0

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3

InChI Key

QBBQETBNQZYULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

Origin of Product

United States

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